Protirelin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Protirelin, also known as thyrotropin-releasing hormone (TRH), is a synthetic peptide hormone that plays a vital role in stimulating the pituitary gland to release thyroid-stimulating hormone (TSH) []. While its primary use is in clinical diagnosis of pituitary function, protirelin also finds applications in various scientific research areas.

Probing Pituitary Function

The most established research application of protirelin lies in assessing the hypothalamus-pituitary-thyroid (HPT) axis function []. In a protirelin stimulation test, researchers administer protirelin intravenously and measure the subsequent rise in TSH and thyroid hormone levels. This helps evaluate potential abnormalities within the HPT axis, particularly conditions like:

- Central hypothyroidism: This occurs due to insufficient TSH production by the pituitary gland. A blunted TSH response to protirelin suggests central hypothyroidism [].

- Pituitary tumors: Tumors in the pituitary gland can disrupt hormone production. The protirelin test can help identify abnormal TSH response patterns indicative of potential pituitary tumors [].

Understanding Thyroid Regulation

Protirelin can be a valuable tool in research exploring the mechanisms regulating thyroid hormone production. Studies have utilized protirelin to investigate the effects of various factors on TSH release, such as:

- Nutritional deficiencies: Research suggests protirelin stimulation can be affected by deficiencies in certain nutrients like iodine, highlighting the interplay between nutrition and thyroid function [].

- Stress hormones: Studies have explored how stress hormones like cortisol can modulate the TSH response to protirelin, providing insights into the complex hormonal interactions affecting the thyroid gland [].

Exploring Neurological Applications

Recent research suggests potential applications of protirelin beyond the HPT axis. Studies have investigated the effects of protirelin on:

- Cognitive function: Protirelin may have neuroprotective properties and enhance memory function in animal models []. Further research is needed to explore its potential therapeutic applications in neurological disorders.

- Depression: Some studies suggest protirelin might have antidepressant effects, although the mechanisms remain unclear and require further investigation [].

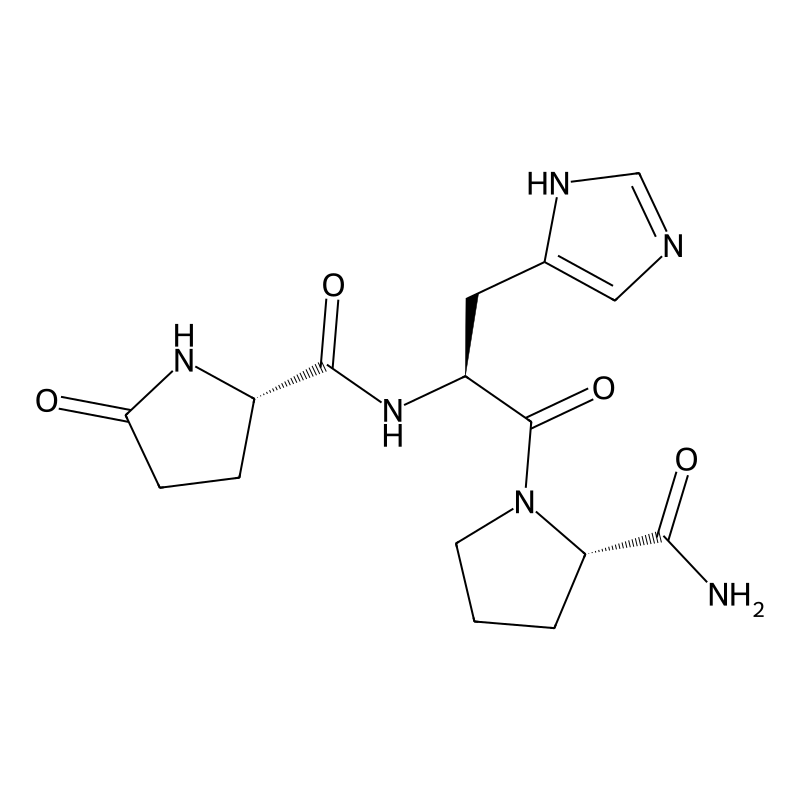

Protirelin, also known as thyrotropin-releasing hormone, is a synthetic tripeptide that mimics the naturally occurring hormone produced by the hypothalamus. Its chemical structure consists of three amino acids: L-pyroglutamyl, L-histidyl, and L-prolinamide, linked together by peptide bonds. The molecular formula of protirelin is , with a molar mass of approximately 362.39 g/mol . This compound plays a crucial role in the endocrine system by stimulating the release of thyroid-stimulating hormone and prolactin from the anterior pituitary gland.

As mentioned earlier, protirelin acts by mimicking the action of natural TRH. It binds to TRH receptors on the pituitary gland, stimulating the release of TSH []. The increased TSH levels then stimulate the thyroid gland to produce thyroid hormones. This mechanism allows doctors to assess the functionality of the pituitary gland in conditions affecting thyroid hormone production.

Data on Toxicity:

- The median lethal dose (LD50) of protirelin has not been established in scientific literature.

Flammability and Reactivity:

- Protirelin is not flammable or particularly reactive under normal conditions.

The synthesis of protirelin involves several steps. Initially, it is produced from a larger precursor polypeptide through enzymatic cleavage. The precursor contains multiple copies of the sequence -Gln-His-Pro-Gly-, which undergoes processing by proteases and carboxypeptidases to yield the mature form of thyrotropin-releasing hormone . Synthetic methods for producing protirelin typically involve solid-phase peptide synthesis or liquid-phase synthesis techniques, ensuring high purity and yield for pharmaceutical applications.

Protirelin is primarily used in diagnostic tests to evaluate thyroid function. It serves as an adjunctive agent in assessing pituitary or hypothalamic dysfunction and determining the effectiveness of thyroid hormone replacement therapy . Although not currently available in FDA-approved products, it remains a valuable tool in clinical endocrinology for diagnosing conditions related to thyroid hormone regulation.

Interaction studies have demonstrated that protirelin can elicit various physiological responses depending on individual patient conditions. For instance, it may cause significant fluctuations in blood pressure, with reports of both hypertension and hypotension following administration . Adverse reactions are generally mild but can include headaches and transient visual disturbances . Furthermore, interactions with other medications, such as acetylsalicylic acid, have been noted to inhibit the TSH response to protirelin .

Several compounds share structural or functional similarities with protirelin. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Thyrotropin-Releasing Hormone | Tripeptide | Endogenous form produced by the hypothalamus |

| Gonadotropin-Releasing Hormone | Tripeptide | Stimulates release of luteinizing hormone and follicle-stimulating hormone |

| Corticotropin-Releasing Hormone | Peptide | Regulates stress response by stimulating adrenocorticotropic hormone release |

| Somatostatin | Peptide | Inhibits growth hormone release |

While protirelin is unique as a stimulator of thyroid-stimulating hormone release, other similar compounds like gonadotropin-releasing hormone and corticotropin-releasing hormone serve different endocrine functions.

Protirelin exhibits highly specific binding interactions with thyrotropin-releasing hormone receptors through multiple molecular recognition mechanisms. The primary binding site is located within the transmembrane helical bundle, where protirelin establishes a comprehensive hydrogen bonding network with key receptor residues [1] [2]. The orthosteric binding pocket involves critical amino acids including Glutamine 105 and Tyrosine 106 in transmembrane helix 3, Tyrosine 192 in transmembrane helix 5, Tyrosine 282 and Asparagine 289 in transmembrane helix 6, and Arginine 306 in transmembrane helix 7 [1] [2].

Table 1: Protirelin-TRHR Binding Mechanisms

| Receptor_Domain | Key_Residues | Interaction_Type | Function |

|---|---|---|---|

| Transmembrane Binding Site | Q105³·³², Y106³·³³, Y192⁵·³⁹, Y282⁶·⁵¹, N289⁶·⁵⁸, R306⁷·³⁹ | Direct hydrogen bonding network | Primary orthosteric binding |

| Extracellular Loop 2 (ECL2) | Y181, R185 | Hydrogen bonds with pyroGlu moiety | Stabilization of agonist binding |

| N-terminal Domain | Residues 13-21 | Surface recognition | Extended receptor conformation |

| Extracellular Domain (Allosteric Site) | Variable based on ligand | Allosteric modulation | Indirect regulation of signaling |

The extracellular loop 2 plays a crucial stabilizing role in protirelin binding, with Tyrosine 181 and Arginine 185 forming specific interactions with the pyroglutamic acid moiety of protirelin [2]. This extracellular region is stabilized by a disulfide bridge between Cysteine 179 in extracellular loop 2 and Cysteine 98 in transmembrane helix 3, which is essential for maintaining the correct high-affinity receptor conformation [1]. Recent structural studies have revealed an extended N-terminal region spanning residues 13-21 that contributes to receptor surface recognition and may influence binding pocket accessibility [3].

The binding affinity of protirelin demonstrates remarkable specificity, with experimental evidence showing that alanine substitution of any critical binding residue results in dramatically decreased receptor activation [2]. The pyroglutamic acid residue of protirelin interacts directly with Glutamine 105 and Asparagine 110 through hydrogen bonds, while the histidine residue engages with aromatic residues Tyrosine 188, Tyrosine 192, Phenylalanine 196, and Phenylalanine 199 [1]. The terminal proline amide forms essential contacts with Arginine 306, completing the comprehensive binding interface [1] [4].

Comparative binding studies between protirelin and its analogue taltirelin reveal distinct molecular recognition patterns. Protirelin exhibits stronger hydrogen bond interactions with Tyrosine 192 and Asparagine 289, resulting in a narrower binding pocket compared to taltirelin [2]. These structural differences contribute to protirelin's higher binding potency while taltirelin demonstrates higher intrinsic efficacy, illustrating the complex relationship between binding affinity and functional response [2].

G Protein-Coupled Signaling Cascades

Protirelin activation of thyrotropin-releasing hormone receptors primarily engages Gq/11 proteins, initiating a cascade of intracellular signaling events [1] [5]. Upon ligand binding, the receptor undergoes conformational changes that facilitate guanosine diphosphate to guanosine triphosphate exchange in the Gα subunit, leading to dissociation of the Gαq from the Gβγ complex [6] [5]. The activated Gαq subunit directly stimulates phospholipase C-β, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate into two critical second messengers: inositol 1,4,5-trisphosphate and diacylglycerol [6] [7].

Table 2: G Protein-Coupled Signaling Cascades

| GProteinSubtype | Primary_Effector | Second_Messengers | Downstream_Kinases | Physiological_Outcome |

|---|---|---|---|---|

| Gq/11 | Phospholipase C-β (PLC-β) | IP3, DAG, Ca²⁺ | PKC, CaMKII, MAPK/ERK | TSH/prolactin release, gene transcription |

| Gs (secondary) | Adenylyl cyclase | cAMP | PKA | Additional metabolic effects |

| Gi/Go (context-dependent) | Adenylyl cyclase inhibition | Reduced cAMP | Variable | Modulatory effects |

Inositol 1,4,5-trisphosphate rapidly mobilizes intracellular calcium from endoplasmic reticulum stores, elevating cytosolic calcium concentrations within seconds of receptor activation [8] [7]. This calcium mobilization activates calcium-dependent signaling pathways including calcium/calmodulin-dependent protein kinases and contributes to the activation of protein kinase C through synergistic effects with diacylglycerol [6]. Diacylglycerol remains membrane-associated and directly activates multiple protein kinase C isoforms, which subsequently phosphorylate numerous downstream targets involved in gene transcription and cellular metabolism [8] [9].

The Gq/11-phospholipase C pathway also activates mitogen-activated protein kinase cascades, particularly the extracellular signal-regulated kinase pathway [1] [10]. This activation occurs through multiple mechanisms including protein kinase C-mediated phosphorylation events and calcium-dependent kinase activation [10] [9]. The mitogen-activated protein kinase signaling contributes to both acute cellular responses and longer-term transcriptional changes essential for thyroid-stimulating hormone and prolactin synthesis and release [1] [11].

Under specific cellular conditions, thyrotropin-releasing hormone receptors can couple to additional G protein subtypes beyond Gq/11. Evidence suggests potential coupling to Gs proteins, leading to adenylyl cyclase activation and cyclic adenosine monophosphate elevation, though this represents a secondary signaling pathway compared to the dominant Gq/11 coupling [12] [13]. Some studies have also demonstrated context-dependent coupling to Gi/Go proteins, particularly in cells with altered receptor expression levels or in the presence of specific modulatory factors [13] [14].

Biased Agonism and β-Arrestin Recruitment

Protirelin demonstrates complex interactions with β-arrestin proteins that regulate both receptor desensitization and independent signaling pathways [1] [15]. Following agonist binding and receptor activation, thyrotropin-releasing hormone receptors undergo rapid phosphorylation at specific serine and threonine residues in the C-terminal cytoplasmic tail [1] [16]. The primary phosphorylation sites include Threonine 365 and clusters of serine residues between positions 355-365 and 371-391 [1]. This phosphorylation is primarily mediated by G protein-coupled receptor kinase 2, which selectively targets Gq/11-coupled receptors [1].

Table 3: β-Arrestin Recruitment and Signaling Pathways

| Process | KeySitesResidues | Kinase_Involved | Functional_Consequence |

|---|---|---|---|

| Receptor Phosphorylation | Thr365, Ser355-365, Ser371-391 | GRK2, PKC | Primes for β-arrestin binding |

| β-arrestin Recruitment | C-terminal tail phosphosites | GRKs | Receptor desensitization |

| Receptor Internalization | β-arrestin-clathrin interaction | N/A | Receptor trafficking/degradation |

| ERK1/2 Activation | β-arrestin scaffold | β-arrestin-dependent | Gene transcription |

| p38 MAPK Activation | β-arrestin scaffold | β-arrestin-dependent | Stress response signaling |

The phosphorylated receptor C-terminus serves as a high-affinity binding site for β-arrestin proteins, which translocate from the cytoplasm to the plasma membrane upon recruitment [1] [15]. β-arrestin binding sterically disrupts the interaction between the receptor and Gq/11 proteins, effectively terminating G protein-mediated signaling and promoting receptor desensitization [1]. The receptor-β-arrestin complex subsequently undergoes internalization through clathrin-coated pits, facilitating either receptor recycling or degradation depending on the specific cellular context [16] [15].

Beyond its desensitization function, β-arrestin serves as a scaffolding protein for independent signaling pathways that can persist even after G protein signaling termination [17] [18]. β-arrestin-bound receptors activate mitogen-activated protein kinase cascades, particularly extracellular signal-regulated kinase 1/2 and p38 mitogen-activated protein kinase [18] [19]. These β-arrestin-mediated signaling events occur in distinct subcellular compartments and exhibit different temporal dynamics compared to G protein-mediated pathways [17] [18].

Table 4: Biased Agonism and Pathway Selectivity

| Ligand_Type | GProteinCoupling | βArrestinRecruitment | Conformational_Changes | Functional_Outcome |

|---|---|---|---|---|

| Protirelin (TRH) | Balanced (Gq/11 primary) | Moderate | Standard active state | Balanced signaling |

| Taltirelin (TAL) | Enhanced Gq/11 coupling | Variable | Enhanced TM6/TM7 changes | Higher intrinsic efficacy |

| β-arrestin-biased ligands | Reduced/absent | Enhanced | Distinct β-arrestin conformation | Prolonged signaling, internalization |

| G protein-biased ligands | Enhanced/selective | Reduced/absent | G protein-favoring conformation | Classical second messenger pathways |

Recent evidence suggests that different ligands can stabilize distinct receptor conformations that preferentially engage either G protein or β-arrestin pathways, a phenomenon termed biased agonism [17] [20]. While protirelin generally exhibits balanced signaling through both pathways, subtle differences in ligand structure or receptor expression levels can shift the balance toward one pathway or the other [20]. This biased signaling represents an important mechanism for fine-tuning cellular responses and may have significant therapeutic implications for developing more selective receptor modulators [20] [21].

Allosteric Modulation of Thyrotropin-Releasing Hormone Receptor Subtypes

Thyrotropin-releasing hormone receptors exhibit multiple allosteric binding sites that can modulate receptor function independently of the orthosteric protirelin binding pocket [22] [23]. These allosteric sites provide opportunities for pharmacological intervention with enhanced selectivity and reduced side effects compared to orthosteric ligands [24] [25]. The primary allosteric binding regions have been identified in the extracellular domain, at the interface between the extracellular domain and transmembrane region, and within specific transmembrane helical regions [22] [23].

Table 5: Allosteric Modulation of TRHR Subtypes

| Modulator_Type | Binding_Site | Mechanism | EffectonSignaling |

|---|---|---|---|

| Positive Allosteric Modulator (PAM) | Transmembrane domain | Enhanced agonist affinity | Potentiation of responses |

| Negative Allosteric Modulator (NAM) | Ectodomain/TMD interface | Blocked activation pathway | Inhibition of responses |

| Neutral Allosteric Ligand | Extracellular loops | Altered receptor dynamics | Pathway-selective modulation |

| Phospholipid Modulators | Membrane interface | Conformational stabilization | Bias toward specific pathways |

Negative allosteric modulators have been identified that bind at the interface between the extracellular domain and transmembrane region, effectively blocking both protirelin-induced and constitutive receptor activation [26] [22]. These compounds interact with specific residues including Glutamate 404 and Histidine 478, preventing the conformational changes necessary for signal transduction [26]. The binding of negative allosteric modulators appears to stabilize the receptor in an inactive conformation by maintaining intramolecular interactions that constrain transmembrane helix movement [25].

Positive allosteric modulators enhance protirelin binding affinity and receptor activation through binding to distinct sites within the transmembrane domain [26] [25]. These modulators do not compete with protirelin for binding but instead induce conformational changes that increase the receptor's sensitivity to the endogenous ligand [24] [25]. The mechanism involves stabilization of the active receptor conformation and enhancement of the coupling efficiency between agonist binding and G protein activation [24].

Recent studies have identified an allosteric antagonist binding site for compounds such as pGlu-βGlu-Pro-NH2, which binds selectively to extracellular domain regions and exhibits higher binding affinity than protirelin's interaction with the orthosteric site [23]. This allosteric binding site involves remodeled extracellular loops and N-terminal regions, creating novel binding cavities that can accommodate structurally distinct ligands [23]. The discovery of such high-affinity allosteric sites suggests the potential for developing highly selective modulators that could fine-tune receptor function without completely blocking physiological protirelin signaling.

Phospholipid composition of the membrane environment also functions as an allosteric modulator of thyrotropin-releasing hormone receptor activity [24] [27]. Different phospholipid headgroups can bias receptor signaling toward specific pathways, with negatively charged lipids favoring receptor activation and certain lipid types promoting antagonist binding [27]. These lipid-protein interactions represent a physiologically relevant mechanism for allosteric regulation that may vary across different cell types and metabolic states [24] [27].

Cross-Reactivity with Non-Endocrine Receptor Systems

Protirelin exhibits significant cross-reactivity with various non-endocrine receptor systems, extending its pharmacological effects beyond the classical hypothalamic-pituitary-thyroid axis [28] [29]. This cross-reactivity arises from structural similarities between protirelin and endogenous ligands of other receptor systems, as well as shared signaling pathway components that allow for functional interactions across different receptor families [28] [30].

Table 6: Cross-Reactivity with Non-Endocrine Receptor Systems

| Receptor_System | Interaction_Type | Examples | Physiological_Relevance |

|---|---|---|---|

| Neurotransmitter Receptors | Structural mimicry | Cholinergic, adrenergic systems | Neuromodulation, neuroprotection |

| Other GPCR Families | Shared signaling pathways | Other peptide hormone receptors | Cross-talk between systems |

| Ion Channels | Indirect modulation | Calcium channels, potassium channels | Membrane excitability |

| Nuclear Receptors | Transcriptional effects | Thyroid hormone receptors | Long-term gene regulation |

Neurotransmitter receptor systems represent a major target for protirelin cross-reactivity, particularly within cholinergic pathways [29]. Protirelin has been demonstrated to modulate cholinergic neurotransmission through indirect mechanisms that may involve shared intracellular signaling cascades or direct interactions with cholinergic receptor subtypes [28] [29]. The neuroprotective effects of protirelin observed in models of amyotrophic lateral sclerosis and other neurodegenerative conditions likely involve these cholinergic interactions, as well as broader effects on neuronal excitability and synaptic transmission [31] [32].

Ion channel modulation represents another significant mechanism of protirelin cross-reactivity [28] [29]. Protirelin affects both calcium and potassium channel function through indirect mechanisms involving protein kinase C activation and calcium-dependent signaling pathways [8] [33]. These effects on membrane excitability contribute to protirelin's ability to enhance respiratory function and modify cardiovascular responses, effects that extend well beyond its endocrine actions [29]. The modulation of potassium channels, particularly Kir7.1 channels, has been identified as a G protein-independent effect that may contribute to the therapeutic potential of protirelin in neurological disorders [20].

Cross-reactivity with other G protein-coupled receptor families occurs through shared signaling pathway components and potential receptor heterodimerization [18] [34]. Evidence suggests that thyrotropin-releasing hormone receptors can form heteromeric complexes with other peptide hormone receptors, leading to altered pharmacological profiles and biased signaling characteristics [18]. These receptor-receptor interactions may explain some of the complex pharmacological effects of protirelin that cannot be attributed solely to thyrotropin-releasing hormone receptor activation [34].

Nuclear receptor interactions represent a longer-term mechanism of protirelin cross-reactivity, particularly involving thyroid hormone receptors and other members of the nuclear receptor superfamily [35]. While protirelin primarily acts through membrane-bound G protein-coupled receptors, its effects on thyroid-stimulating hormone release ultimately influence thyroid hormone levels and nuclear receptor signaling [35]. Additionally, some evidence suggests direct or indirect effects of protirelin on nuclear receptor transcriptional activity through modulation of coactivator proteins and chromatin remodeling complexes [35].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Sequence

Related CAS

56267-12-0 (tartrate monohydrate salt/solvate)

GHS Hazard Statements

H332 (94.12%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

V04 - Diagnostic agents

V04C - Other diagnostic agents

V04CJ - Tests for thyreoidea function

V04CJ02 - Protirelin

KEGG Target based Classification of Drugs

Rhodopsin family

Thyrotropin-releasing hormone

TRHR [HSA:7201] [KO:K04282]

Pictograms

Irritant

Other CAS

24305-27-9

11096-37-0

Wikipedia

Thyrotropin-releasing hormone

Use Classification

General Manufacturing Information

Dates

2: Kaur S, Bhararia A, Sharma K, Mittal S, Jain R, Wangoo N, Sharma RK. Thyrotropin-Releasing Hormone Loaded and Chitosan Engineered Polymeric Nanoparticles: Towards Effective Delivery of Neuropeptides. J Nanosci Nanotechnol. 2016 May;16(5):5324-32. PubMed PMID: 27483926.

3: Ijiro T, Nakamura K, Ogata M, Inada H, Kiguchi S, Maruyama K, Nabekura J, Kobayashi M, Ishibashi H. Effect of rovatirelin, a novel thyrotropin-releasing hormone analog, on the central noradrenergic system. Eur J Pharmacol. 2015 Aug 15;761:413-22. doi: 10.1016/j.ejphar.2015.05.047. Epub 2015 Jul 2. PubMed PMID: 26142830.

4: Kanasaki H, Oride A, Mijiddorj T, Kyo S. Role of thyrotropin-releasing hormone in prolactin-producing cell models. Neuropeptides. 2015 Dec;54:73-7. doi: 10.1016/j.npep.2015.08.001. Epub 2015 Aug 5. Review. PubMed PMID: 26297348.

5: Yamamoto A, Kawai M, Iwanaga K, Matsukura T, Niwa F, Hasegawa T, Heike T. Response to thyrotropin-releasing hormone stimulation tests in preterm infants with transient hypothyroxinemia of prematurity. J Perinatol. 2015 Sep;35(9):725-8. doi: 10.1038/jp.2015.67. Epub 2015 Jun 25. PubMed PMID: 26110495.

6: Zhang L, Kolaj M, Renaud LP. Intracellular postsynaptic cannabinoid receptors link thyrotropin-releasing hormone receptors to TRPC-like channels in thalamic paraventricular nucleus neurons. Neuroscience. 2015 Dec 17;311:81-91. doi: 10.1016/j.neuroscience.2015.10.015. Epub 2015 Oct 22. PubMed PMID: 26470810.

7: Meena CL, Thakur A, Nandekar PP, Sangamwar AT, Sharma SS, Jain R. Synthesis of CNS active thyrotropin-releasing hormone (TRH)-like peptides: Biological evaluation and effect on cognitive impairment induced by cerebral ischemia in mice. Bioorg Med Chem. 2015 Sep 1;23(17):5641-53. doi: 10.1016/j.bmc.2015.07.022. Epub 2015 Jul 17. PubMed PMID: 26216015.

8: Kelly JA, Boyle NT, Cole N, Slator GR, Colivicchi MA, Stefanini C, Gobbo OL, Scalabrino GA, Ryan SM, Elamin M, Walsh C, Vajda A, Goggin MM, Campbell M, Mash DC, O'Mara SM, Brayden DJ, Callanan JJ, Tipton KF, Della Corte L, Hunter J, O'Boyle KM, Williams CH, Hardiman O. First-in-class thyrotropin-releasing hormone (TRH)-based compound binds to a pharmacologically distinct TRH receptor subtype in human brain and is effective in neurodegenerative models. Neuropharmacology. 2015 Feb;89:193-203. doi: 10.1016/j.neuropharm.2014.09.024. Epub 2014 Sep 30. PubMed PMID: 25281210.

9: Goodale L, Frank N, Hermida P, D'Oench S. Evaluation of a thyrotropin-releasing hormone solution stored at room temperature for pituitary pars intermedia dysfunction testing in horses. Am J Vet Res. 2015 May;76(5):437-44. doi: 10.2460/ajvr.76.5.437. PubMed PMID: 25909376.

10: Waniek A, Hartlage-Rübsamen M, Höfling C, Kehlen A, Schilling S, Demuth HU, Roßner S. Identification of thyrotropin-releasing hormone as hippocampal glutaminyl cyclase substrate in neurons and reactive astrocytes. Biochim Biophys Acta. 2015 Jan;1852(1):146-55. doi: 10.1016/j.bbadis.2014.11.011. Epub 2014 Nov 18. PubMed PMID: 25446989.

11: Schuman ML, Peres Diaz LS, Landa MS, Toblli JE, Cao G, Alvarez AL, Finkielman S, Pirola CJ, García SI. Thyrotropin-releasing hormone overexpression induces structural changes of the left ventricle in the normal rat heart. Am J Physiol Heart Circ Physiol. 2014 Dec 1;307(11):H1667-74. doi: 10.1152/ajpheart.00494.2014. Epub 2014 Oct 3. PubMed PMID: 25281568.

12: Chen LM, Chen YC, Hsiao HP, Chen BH, Chao MC. Role of thyrotropin-releasing hormone test in re-evaluation of congenital hypothyroidism. Kaohsiung J Med Sci. 2014 Aug;30(8):383-9. doi: 10.1016/j.kjms.2014.04.005. Epub 2014 May 28. PubMed PMID: 25002375.

13: Nie C, Yang D, Liu N, Dong D, Xu J, Zhang J. Thyrotropin-releasing hormone and its analogs accelerate wound healing. J Surg Res. 2014 Jun 15;189(2):359-65. doi: 10.1016/j.jss.2014.03.004. Epub 2014 Mar 11. PubMed PMID: 24713470.

14: Horjales-Araujo E, Hellysaz A, Broberger C. Lateral hypothalamic thyrotropin-releasing hormone neurons: distribution and relationship to histochemically defined cell populations in the rat. Neuroscience. 2014 Sep 26;277:87-102. doi: 10.1016/j.neuroscience.2014.06.043. Epub 2014 Jun 30. PubMed PMID: 24993479.

15: Kolaj M, Zhang L, Renaud LP. L-type calcium channels and MAP kinase contribute to thyrotropin-releasing hormone-induced depolarization in thalamic paraventricular nucleus neurons. Am J Physiol Regul Integr Comp Physiol. 2016 Jun 1;310(11):R1120-7. doi: 10.1152/ajpregu.00082.2016. Epub 2016 Mar 23. PubMed PMID: 27009047; PubMed Central PMCID: PMC4935505.